

Benzyldichlorophosphite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyldichlorophosphite

Cat. No.: B123500

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CAS Number: 76101-29-6

Synonyms: Benzyloxydichlorophosphine, Phosphorodichlorous Acid Phenylmethyl Ester, BODP

This technical guide provides an in-depth overview of **benzyldichlorophosphite**, a versatile reagent primarily utilized in the synthesis of phospholipids and as a key intermediate in the production of the leishmaniasis drug, Miltefosine.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Core Chemical and Physical Properties

Benzyldichlorophosphite is a reactive chemical intermediate. While extensive experimental data on its physical properties is not widely available, the following table summarizes its core chemical attributes.

Property	Value	Reference
CAS Number	76101-29-6	[2]
Molecular Formula	C ₇ H ₇ Cl ₂ OP	[2]
Molecular Weight	209.01 g/mol	[2]
Canonical SMILES	C1=CC=C(C=C1)COP(Cl)Cl	
Alternate Names	Benzyloxydichlorophosphine, BODP	[2]

Note: Detailed experimental physical properties such as boiling point, melting point, and density are not readily available in public literature, likely due to the compound's reactive nature as a chemical intermediate.

Synthesis of Benzyldichlorophosphite

A detailed, peer-reviewed experimental protocol for the synthesis of **benzyldichlorophosphite** is not prevalent in publicly accessible literature. However, based on general chemical principles for the formation of dichlorophosphites from alcohols, a plausible synthesis route involves the reaction of benzyl alcohol with phosphorus trichloride. A general two-stage process for the preparation of alkyl chlorides from alcohols and phosphorus trichloride has been described, which can be adapted for this synthesis.

General Experimental Protocol for Analogous Reactions

The following is a generalized protocol based on the synthesis of other alkyl chlorides and should be adapted and optimized with appropriate safety precautions.

- **Reaction Setup:** A multi-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. The flask is charged with benzyl alcohol.
- **Addition of Phosphorus Trichloride:** A molar excess of phosphorus trichloride is added dropwise to the benzyl alcohol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.

- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
- **Work-up and Purification:** The reaction mixture is cooled, and any excess phosphorus trichloride and resulting hydrochloric acid are removed under reduced pressure. The crude **benzyldichlorophosphite** may be purified by vacuum distillation, although it is often used in situ for subsequent reactions due to its reactivity.

Applications in Phospholipid Synthesis

Benzyldichlorophosphite (BODP) has been identified as a convenient and versatile reagent for the synthesis of a variety of artificial ether and ester phospholipids, often resulting in good to high yields.^[1] It serves as a phosphitylating agent, introducing the phosphite group that can be subsequently oxidized and deprotected to form the desired phospholipid.

General Experimental Protocol for Phospholipid Synthesis using BODP

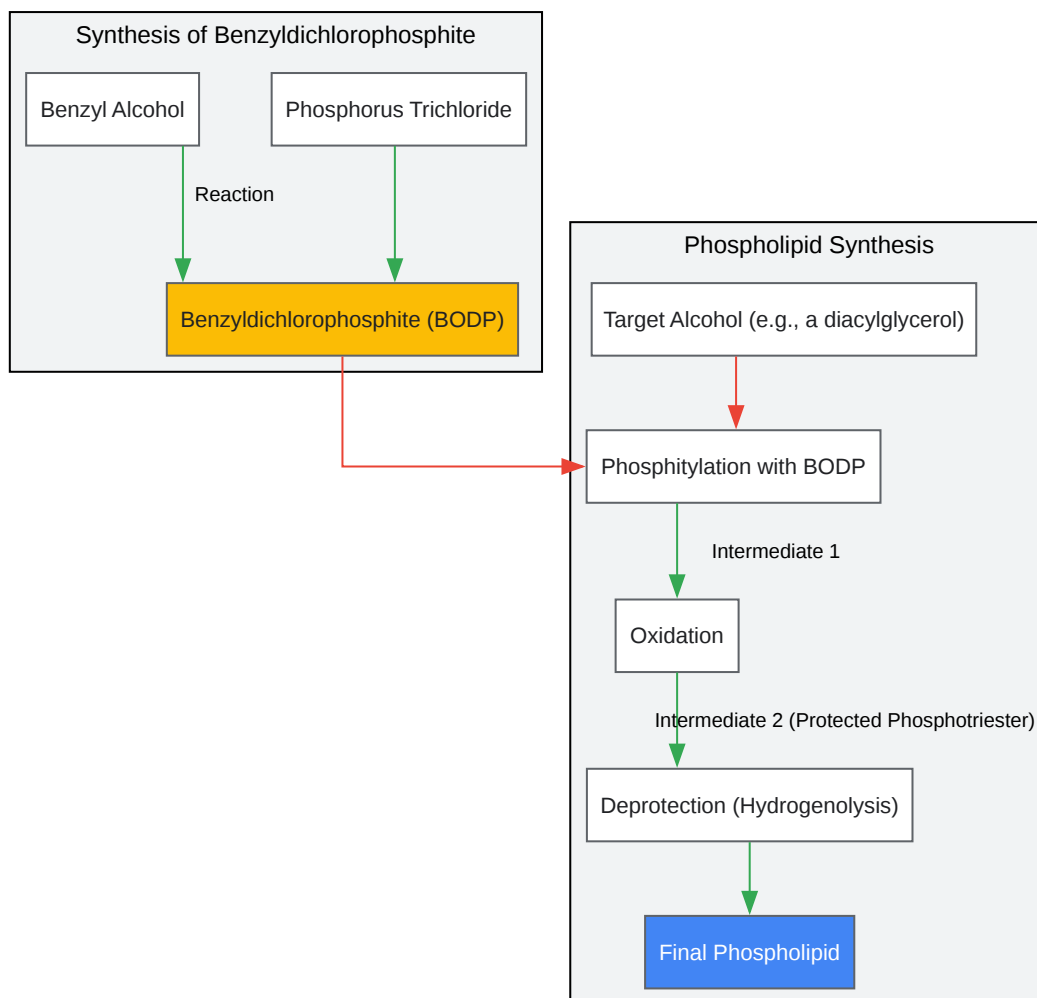
While the full experimental text from Zaffalon and Zumbuehl's 2011 paper in *Synthesis* is not publicly available, the general procedure for using a dichlorophosphite reagent in phospholipid synthesis follows a multi-step, one-pot sequence.

- **Phosphitylation:** The alcohol to be functionalized is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. **Benzyldichlorophosphite** is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. This reaction forms a phosphite triester intermediate.
- **Oxidation:** The resulting phosphite triester is then oxidized to the corresponding phosphate. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide.
- **Deprotection:** The benzyl protecting group on the phosphate is typically removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst) to yield the final phospholipid.

Logical Workflow for Phospholipid Synthesis

The following diagram illustrates the general workflow for the synthesis of a phospholipid using benzyldichlorophosphite.

General Workflow for Phospholipid Synthesis using Benzyldichlorophosphite

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References

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- To cite this document: BenchChem. [Benzyldichlorophosphite: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123500#benzyldichlorophosphite-cas-number-and-properties]

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Email: info@benchchem.com